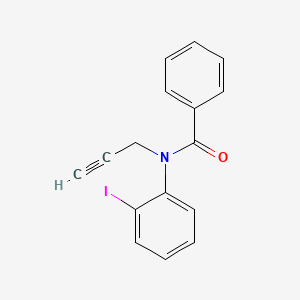

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide

Description

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide is a benzamide derivative featuring a 2-iodophenyl group and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. Its synthesis involves coupling benzamide derivatives with iodophenyl and propargyl groups through methods such as nucleophilic substitution or gold-catalyzed cyclization (). The iodine atom in the 2-iodophenyl group enhances the compound’s electrophilicity and may facilitate interactions with biological targets via halogen bonding .

Properties

CAS No. |

918334-64-2 |

|---|---|

Molecular Formula |

C16H12INO |

Molecular Weight |

361.18 g/mol |

IUPAC Name |

N-(2-iodophenyl)-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C16H12INO/c1-2-12-18(15-11-7-6-10-14(15)17)16(19)13-8-4-3-5-9-13/h1,3-11H,12H2 |

InChI Key |

XRBLPIMNGJLQCS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and case reports.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodoaniline with propargyl bromide followed by acylation. The synthetic route can be optimized for yield and purity, employing techniques such as column chromatography for purification.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study reported that this compound demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer models.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antiviral Activity

Another area of interest is the antiviral activity of this compound. Preliminary screening in vitro has shown that it may inhibit viral replication, particularly against RNA viruses. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral entry or replication processes.

Case Study: Antiviral Screening

A recent case study evaluated the efficacy of this compound against a panel of viruses including influenza and hepatitis C. Results indicated a dose-dependent reduction in viral load, suggesting potential as a therapeutic agent in viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the aromatic rings and the alkyne moiety have been explored to optimize efficacy and selectivity.

Table 2: Structure-Activity Relationship Data

| Compound Variant | Biological Activity | Comments |

|---|---|---|

| N-(4-Methylphenyl)-N-(prop-2-yn-1-yl)benzamide | Moderate Anticancer Activity | Enhanced lipophilicity |

| N-(3-Nitrophenyl)-N-(prop-2-yn-1-yl)benzamide | High Antiviral Activity | Increased electron-withdrawing effects |

| N-(2-Iodophenyl)-N-(but-3-en-1-yl)benzamide | Low Activity | Altered alkyne moiety reduces activity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide, exhibit significant anticancer properties. For instance, studies have shown that similar benzamide derivatives can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and HCT116 (colorectal cancer) cells. These compounds often act by targeting specific pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair pathways. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy . Furthermore, molecular docking studies have provided insights into how these compounds interact with target proteins, suggesting a basis for their bioactivity .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic methodologies have been explored to optimize yields and purity. For example, nucleophilic substitution reactions followed by dehydration and addition reactions are common approaches used to construct the benzamide framework .

Derivatives and Modifications

The modification of the benzamide structure has led to the discovery of new derivatives with enhanced biological activities. Researchers have synthesized various analogs by altering substituents on the aromatic rings or modifying the alkyne moiety, resulting in compounds with improved potency against specific cancer cell lines .

Material Science Applications

Polymer Chemistry

In materials science, compounds like this compound can be utilized as intermediates in the synthesis of functional polymers. The presence of iodine and alkyne groups allows for further chemical modifications that can enhance the properties of the resulting materials, such as thermal stability and mechanical strength. These polymers may find applications in coatings, adhesives, and composite materials .

Comparison with Similar Compounds

Critical Analysis of Evidence

- Synthesis Consistency: Methods for propargyl-functionalized benzamides are well-documented across multiple sources, with minor variations in catalysts (e.g., Au vs. Zn) .

- Biological Data Gaps : The target compound lacks explicit bioactivity data, unlike selenylated or benzimidazole derivatives, suggesting a need for pharmacological profiling .

- Structural Advantages : The iodine atom’s role in enhancing target binding (via halogen bonding) is theorized but requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.